n-[2-(Aminomethyl)benzyl]acetamide
Description
N-[2-(Aminomethyl)benzyl]acetamide is a benzylacetamide derivative featuring an aminomethyl (-CH2NH2) substituent at the ortho position of the benzyl ring.
Properties
Molecular Formula |
C10H14N2O |
|---|---|
Molecular Weight |
178.23 g/mol |
IUPAC Name |
N-[[2-(aminomethyl)phenyl]methyl]acetamide |
InChI |
InChI=1S/C10H14N2O/c1-8(13)12-7-10-5-3-2-4-9(10)6-11/h2-5H,6-7,11H2,1H3,(H,12,13) |
InChI Key |
LSKPMAKWVLNCNI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NCC1=CC=CC=C1CN |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations:
- Substituent Complexity vs. Bioactivity: The benzoimidazolyl group in Compound 29 enhances enzyme inhibition, while fluorinated groups in NFLOBA-EF24 improve anticancer activity. The target compound’s simpler aminomethyl group may prioritize synthetic accessibility and derivatization .
- Synthetic Efficiency : Compound 29 and 16 demonstrate moderate-to-high yields (74–75%), suggesting feasible synthetic routes for benzylacetamide derivatives .
Functional Group Impact on Properties
- Contrasts with Compound 29’s aromatic heterocycle, which may enhance π-π stacking but reduce solubility .
- Fluorine Substituents : In NFLOBA-EF24, fluorine atoms increase lipophilicity and metabolic stability, critical for anticancer activity. The target compound lacks halogens, possibly limiting its pharmacokinetic profile .
- Benzofuran Moiety : In Compound 16, the benzofuran group introduces rigidity and electronic effects, which could enhance binding to hydrophobic enzyme pockets .
Physicochemical and Toxicological Considerations
- Melting Points : Compound 29 (147–150°C) and Compound 16 (171–173°C) exhibit higher melting points than simpler acetamides, indicating increased crystallinity due to bulky substituents .
- Toxicity: Limited toxicological data for many analogues (e.g., warns of understudied hazards in related compounds) underscore the need for safety profiling of the target compound .
Q & A
Basic: What are the established synthetic routes for N-[2-(Aminomethyl)benzyl]acetamide?
The synthesis typically involves multi-step organic reactions. A common approach includes:
- Step 1 : Condensation of 2-(aminomethyl)benzylamine with acetic acid derivatives (e.g., acetyl chloride or acetic anhydride) in ethanol under reflux conditions .
- Step 2 : Purification via recrystallization or column chromatography to isolate the acetamide product.
- Key Reaction Parameters : Temperature (60–80°C), solvent choice (ethanol, THF), and stoichiometric control to minimize side products .
Basic: How is this compound characterized structurally?
Structural confirmation relies on:
- Nuclear Magnetic Resonance (NMR) : H and C NMR to identify protons and carbons in the benzyl, aminomethyl, and acetamide groups.
- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., CHNO, theoretical 178.11 g/mol).
- Infrared (IR) Spectroscopy : Peaks at ~1650 cm (amide C=O stretch) and ~3300 cm (N-H stretch) .
Basic: What biological activities have been reported for this compound derivatives?
Derivatives exhibit:
- Neuroprotective Effects : Inhibition of NMDA receptor-mediated excitotoxicity in neuronal cells .
- Antihistaminic Activity : Binding to histamine receptors, reducing allergic responses .
- Antimicrobial Potential : Structural analogs show activity against Gram-positive bacteria .
Advanced: How can researchers optimize the synthetic yield of this compound?
Optimization strategies include:
- Catalyst Screening : Use of coupling agents (e.g., EDC/HOBt) to enhance amide bond formation efficiency.
- Solvent Selection : Polar aprotic solvents (e.g., DMF) to improve reaction kinetics.
- Process Control : Real-time monitoring via HPLC to track intermediate formation .
Advanced: How should contradictions in reported biological data be addressed?
For example, conflicting results in neuroprotection studies may arise from:
- Assay Variability : Differences in cell lines (e.g., primary neurons vs. neuroblastoma) or NMDA receptor subtypes.
- Solution : Standardize protocols (e.g., IC determination using identical buffer systems) and validate findings with orthogonal assays (e.g., calcium imaging + Western blotting) .
Advanced: What computational methods are used to study this compound’s mechanism?
- Molecular Docking : Predict binding affinity to NMDA receptors (PDB ID: 2A5S) using AutoDock Vina.
- MD Simulations : Analyze ligand-receptor stability over 100 ns trajectories in explicit solvent models.
- QSAR Modeling : Correlate substituent effects (e.g., electron-donating groups on benzyl) with activity .
Advanced: How do structural modifications influence the compound’s bioactivity?
| Modification | Effect on Activity | Reference |
|---|---|---|
| Benzyl Substituents | Electron-withdrawing groups enhance NMDA affinity | |
| Acetamide Chain Length | Shorter chains reduce metabolic stability | |
| Aminomethyl Position | Ortho substitution improves BBB penetration |
Advanced: What are the stability and storage conditions for this compound?
- Stability : Susceptible to hydrolysis in aqueous buffers (pH > 8).
- Storage : -20°C in anhydrous DMSO or ethanol; desiccated to prevent moisture absorption .
Advanced: What analytical methods quantify this compound in biological matrices?
- HPLC-UV : C18 column, mobile phase = acetonitrile/water (70:30), detection at 254 nm.
- LC-MS/MS : MRM transitions for quantification (e.g., m/z 179 → 121) with deuterated internal standards .
Advanced: What toxicological profiling is recommended for preclinical studies?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
